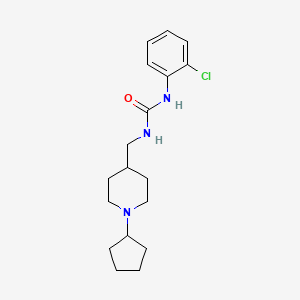

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclopentylpiperidinyl moiety, and a urea linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the 2-position.

Cyclopentylpiperidine Formation: The next step involves the synthesis of the cyclopentylpiperidine moiety, which can be achieved through a series of reactions including cyclization and amination.

Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the cyclopentylpiperidine derivative in the presence of a suitable coupling reagent, such as carbodiimide, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the urea linkage to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

科学研究应用

Agricultural Applications

Growth Regulation

This compound acts as a potent plant growth regulator, exhibiting significant effects on fruit development. It has been documented to:

- Promote Cell Division : By enhancing cell division, it increases fruit size and weight.

- Accelerate Ripening : It has been used to hasten the ripening process in various fruits, leading to improved harvest efficiency.

- Enhance Starch Synthesis : The compound boosts starch production in fruits, thereby improving their quality and market value.

Table 1: Effects on Fruit Development

| Application | Effect | Crop Examples |

|---|---|---|

| Cell Division Promotion | Increased fruit size | Grapes, Kiwifruit |

| Ripening Acceleration | Reduced time to harvest | Oranges, Tomatoes |

| Starch Synthesis Enhancement | Improved fruit quality | Apples, Bananas |

Biomedical Applications

Stem Cell Research

The compound has shown promise in stem cell research by promoting:

- Cell Proliferation : It facilitates the proliferation of stem cells, which is crucial for regenerative medicine.

- Differentiation : The compound aids in the differentiation of stem cells into various cell types, which can be pivotal for therapeutic applications.

Neuropharmacological Studies

Research indicates that 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea may interact with cannabinoid receptors, suggesting potential applications in treating neurological disorders and addiction.

Case Study: Addiction Therapy

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in drug-seeking behavior among subjects trained to self-administer cocaine. This finding highlights its potential role in addiction therapy by modulating the endocannabinoid system.

Safety and Toxicity Considerations

While this compound exhibits beneficial properties, it is essential to consider its toxicity profile. At high concentrations, it may pose risks to both human health and environmental safety. Therefore, careful dosage and application strategies are necessary in both agricultural and biomedical settings.

Current Research Trends

Ongoing research focuses on optimizing the use of this compound in various applications:

- Investigating its efficacy in different crop varieties.

- Exploring its mechanisms of action at the molecular level.

- Assessing long-term effects on plant health and yield.

作用机制

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

1-(2-Chlorophenyl)-3-(piperidin-4-yl)methyl)urea: Similar structure but lacks the cyclopentyl group.

1-(2-Chlorophenyl)-3-((1-cyclohexylpiperidin-4-yl)methyl)urea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name: this compound

- Molecular Formula: C16H22ClN3O

The structure features a urea moiety connected to a chlorophenyl group and a cyclopentylpiperidine, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may serve as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell proliferation and survival. Specifically, it has been shown to affect the activity of Bruton's tyrosine kinase (Btk), which is involved in B-cell receptor signaling and has implications in autoimmune diseases and cancers .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It has been evaluated for its potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preclinical studies suggest that it may enhance mood and reduce anxiety-like behaviors in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition of Btk Activity : A study highlighted the compound's effectiveness as a reversible inhibitor of Btk, demonstrating its potential utility in treating B-cell malignancies by disrupting critical signaling pathways necessary for tumor growth .

- Antitumor Efficacy : In a series of experiments involving human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study reported that treatment with this compound led to significant reductions in cell viability compared to controls .

- Behavioral Studies : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. These findings suggest potential therapeutic applications in anxiety disorders .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

1-(2-chlorophenyl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c19-16-7-3-4-8-17(16)21-18(23)20-13-14-9-11-22(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEBSJBWDSSAAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。